molecular formula C9H5F6NO B1295010 2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2946-73-8

2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B1295010
CAS RN: 2946-73-8
M. Wt: 257.13 g/mol
InChI Key: YSZXBKBYXXJXMS-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H5F6NO . It is also known by other names such as “Acetanilide, 2,2,2-trifluoro-3’-(trifluoromethyl)-” and "2,2,2-Trifluoro-N-(3-(trifluoromethyl)phenyl)acetamide" .


Synthesis Analysis

A novel fluorinated aromatic dianhydride, 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydride (TFDA) was synthesized by coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The compound forms white crystals with a melting point of 270 °C .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel fluorinated aromatic dianhydrides . It has also been used in the synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.13 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 243.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : The compound has been synthesized and characterized using techniques like 1H and 13C NMR and HRMS spectroscopy. Notably, its molecular configuration has been explored using X-ray crystallography, revealing intricate details about its structure, such as intermolecular hydrogen bonds and the disorder of its oxygen and fluorine atoms (Pan et al., 2016).

Chemical Reactions and Derivatives

  • Palladium-Catalysed Reactions : The compound is involved in palladium-catalysed reactions with aryl iodides/vinyl triflates, leading to the creation of 3,3′-disubstituted-2,2′-biindolyls. This process has implications in the synthesis of chiral 3,3′-disubstituted-2,2′-biindolyls and benzo[c]indolo[2,3-a]carbazoles (Abbiati et al., 2006).

Molecular Structure and Properties

  • Vibrational and Computational Analysis : Advanced techniques like Fourier Transform Infrared and Raman investigation, Nuclear Magnetic Resonance, and Ultraviolet-Visible analysis have been employed to study the structural, electrical, and chemical activities of this compound. The analysis provides insights into its conformational properties and electronic structures (Aayisha et al., 2019).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)5-2-1-3-6(4-5)16-7(17)9(13,14)15/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZXBKBYXXJXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183667
Record name Acetanilide, 2,2,2-trifluoro-3'-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide

CAS RN

2946-73-8
Record name Acetanilide, 2,2,2-trifluoro-3'-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 2,2,2-trifluoro-3'-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Tsikolia, UR Bernier, MR Coy, KC Chalaire… - Pesticide biochemistry …, 2013 - Elsevier
Twenty trifluoromethylphenyl amides were synthesized and evaluated as fungicides and as mosquito toxicants and repellents. Against Aedes aegypti larvae, N-(2,6-dichloro-4-(…
Number of citations: 30 www.sciencedirect.com

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